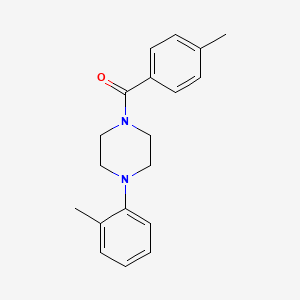
4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone typically involves the reaction of 4-methylphenylpiperazine with 2-methylphenyl ketone under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the piperazine ring is introduced to the ketone moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ketone.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This modulation can lead to changes in neuronal signaling and has potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-1-piperazinyl ketone
- 4-(2-Chlorophenyl)-1-piperazinyl ketone
- 4-(2-Fluorophenyl)-1-piperazinyl ketone
Uniqueness
4-Methylphenyl 4-(2-methylphenyl)piperazinyl ketone is unique due to its specific substitution pattern on the piperazine ring and the aromatic ketone This unique structure can lead to distinct biological activities and pharmacological properties compared to other piperazine derivatives
Properties
IUPAC Name |
(4-methylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-7-9-17(10-8-15)19(22)21-13-11-20(12-14-21)18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPSQZRZCDANIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)

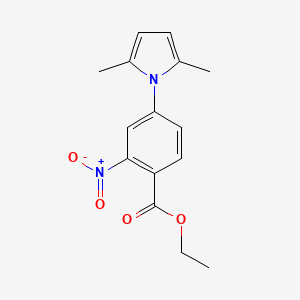
![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)
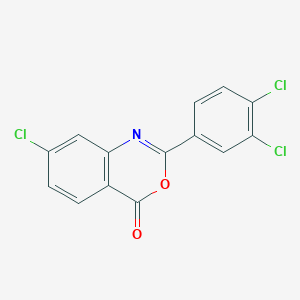
![2-[(4-bromophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B5725835.png)
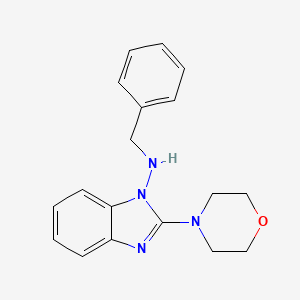
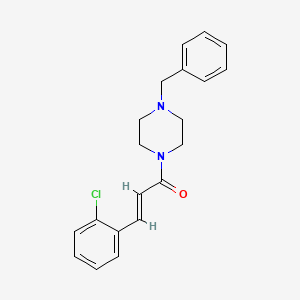
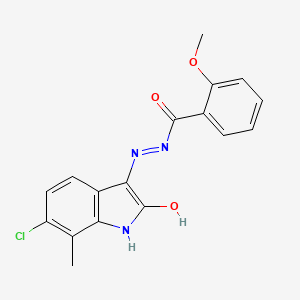
![2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE](/img/structure/B5725861.png)
![1-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B5725870.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)
![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
